1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate
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Overview
Description
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate is a synthetic organic compound that features a pyrazine ring substituted with amino and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloropyrazine-2-amine.
Reaction with Acetylating Agent: The amine group is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride under basic conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl benzoate
- 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl propionate
Uniqueness
1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate is unique due to its specific substitution pattern on the pyrazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H8Cl2N4O3 |
---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
[1-[(6-amino-3,5-dichloropyrazin-2-yl)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C8H8Cl2N4O3/c1-3(16)17-4(2-15)12-8-6(10)13-5(9)7(11)14-8/h2,4H,1H3,(H3,11,12,14) |
InChI Key |
MJFSZPKJHBNHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=O)NC1=NC(=C(N=C1Cl)Cl)N |
Origin of Product |
United States |
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